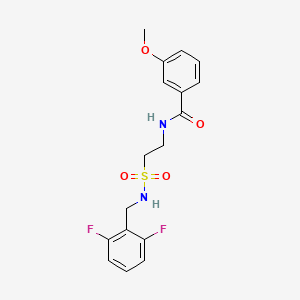
(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, commonly known as CT-1812, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to have a significant impact on the progression of Alzheimer's disease. In
Wirkmechanismus
The mechanism of action of CT-1812 involves the modulation of gamma-secretase activity. Gamma-secretase is an enzyme complex that cleaves amyloid precursor protein (APP) to produce amyloid beta peptides. CT-1812 binds to the gamma-secretase complex and alters its conformation, resulting in the production of shorter amyloid beta peptides that are less toxic to neurons. This may reduce the accumulation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of CT-1812 have been extensively studied in preclinical models of Alzheimer's disease. Studies have shown that CT-1812 is able to reduce the production of toxic amyloid beta peptides in the brain, which may slow the progression of the disease. In addition, CT-1812 has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CT-1812 for lab experiments is its specificity for gamma-secretase modulation. Unlike other compounds that target gamma-secretase, CT-1812 has been shown to have a high degree of selectivity for the enzyme complex, which reduces the risk of off-target effects. However, one of the limitations of CT-1812 for lab experiments is its low solubility in water, which can make it difficult to administer to animals in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for research on CT-1812. One area of interest is the potential use of CT-1812 in combination with other drugs for the treatment of Alzheimer's disease. Studies have shown that combining gamma-secretase modulators with other drugs, such as acetylcholinesterase inhibitors, may have synergistic effects on cognitive function. In addition, further research is needed to determine the long-term safety and efficacy of CT-1812 in humans, as well as its potential use in other neurodegenerative diseases.
Synthesemethoden
The synthesis of CT-1812 involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 4-fluorobenzyl bromide with cyclopropane in the presence of a strong base such as sodium hydride. This results in the formation of (1-(4-Fluorophenyl)cyclopropyl) bromide, which is then reacted with 3-(2,2,2-trifluoroethoxy)azetidin-1-amine in the presence of a palladium catalyst to form CT-1812. The final product is then purified using various chromatographic techniques to obtain a high-purity compound suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
CT-1812 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to modulate the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid beta peptides, which are believed to play a significant role in the development of Alzheimer's disease. By modulating the activity of gamma-secretase, CT-1812 has the potential to reduce the production of amyloid beta peptides, which may slow the progression of the disease.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO2/c16-11-3-1-10(2-4-11)14(5-6-14)13(21)20-7-12(8-20)22-9-15(17,18)19/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRSQPBNJBGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)
![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)
![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)
![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624481.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide](/img/structure/B2624488.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![Benzo[d]thiazol-2-ylmethyl 2-naphthoate](/img/structure/B2624491.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)
![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)